3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIHPRKFITVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(1H-pyrazol-1-yl)cyclohexylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives or aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea Derivatives with Pyrazole and Aryl Substituents
describes urea derivatives such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) . Key comparisons include:
- Structural Differences: The target compound replaces the ethyl and pyrazole-methyl groups in 9a/9b with a 2-methylphenyl and a cyclohexyl-pyrazole group.
- Hydrogen Bonding : The urea group in all compounds enables strong hydrogen bonding, critical for crystal packing (as discussed in ) and receptor interactions .
Pyrazole-Cyclohexyl Derivatives
reports 1-{3-[cis-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one (cis-6fk) , synthesized via ruthenium-catalyzed alkylation:
| Compound | Yield (%) | Key Functional Group | Structural Features | Reference |
|---|---|---|---|---|
| cis-6fk | 19 | Ketone | Cyclohexyl-pyrazole, tert-butyl, aryl ketone | |
| Target Compound | — | Urea | Cyclohexyl-pyrazole, 2-methylphenyl | — |
- Functional Group Impact : The ketone in cis-6fk may reduce hydrogen-bonding capacity compared to the urea group in the target compound, affecting solubility and molecular recognition.
Pharmacologically Active Sulfonamides
and describe celecoxib-related compounds, such as 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (o-Celecoxib) .
- Functional Group Comparison : Sulfonamides (e.g., o-Celecoxib) exhibit distinct electronic and steric profiles compared to ureas, influencing target selectivity (e.g., COX-2 vs. other enzymes).
- Impurity Profiles : Celecoxib-related impurities (e.g., desaryl celecoxib, 1.12%) suggest stability challenges for aryl-pyrazole compounds, which may extend to the target compound .
Key Research Findings
- Synthetic Efficiency : Cyclohexyl-pyrazole derivatives (e.g., cis-6fk) often require advanced catalytic methods (e.g., ruthenium catalysis) but face yield limitations .
- Hydrogen Bonding : Urea derivatives exhibit robust hydrogen-bonding networks, enhancing crystallinity and stability compared to ketones or sulfonamides .
- Pharmacological Potential: Structural analogs like o-Celecoxib demonstrate the relevance of pyrazole-aryl motifs in drug design, though urea-based compounds may target different pathways .
Biological Activity
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, featuring a pyrazole ring and a cyclohexyl group, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-methylphenyl isocyanate with 4-(1H-pyrazol-1-yl)cyclohexylamine, typically in inert solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N4O |
| InChI | InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22) |
| InChI Key | BSGXGGQUIGEIOD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites. This can lead to alterations in cellular pathways and physiological responses .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 | 0.01 |
| Compound 2 | NCI-H460 | 0.03 |
| Compound 3 | HepG2 | 54.25% growth inhibition |
| Compound 4 | HeLa | 38.44% growth inhibition |
These findings suggest that compounds similar to this compound may also possess significant anticancer activity .
Anti-inflammatory Activity
The pyrazole nucleus has been linked to anti-inflammatory effects in various studies. Compounds derived from pyrazole structures have been reported to inhibit pro-inflammatory cytokines and exhibit protective effects in models of inflammation .
Case Studies
Case Study 1: Anticancer Potential
In a study evaluating the cytotoxic potential of various pyrazole derivatives, compounds similar to this compound were tested against several cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader therapeutic potential for the urea derivative under consideration .
Q & A
Q. What are the foundational steps for synthesizing 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like substituted pyrazole or urea derivatives. For example:
- Cyclohexyl-urea formation : Reacting 4-(1H-pyrazol-1-yl)cyclohexanamine with 2-methylphenyl isocyanate under anhydrous conditions.
- Purification : Post-reaction, the crude product is washed with a NaOH solution to remove acidic byproducts, followed by recrystallization from methanol to isolate pure crystals .
- Validation : Characterization via NMR, FTIR, and X-ray crystallography confirms structural integrity, as seen in analogous pyrazole-urea compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups), which influence reactivity .
- NMR spectroscopy : Identifies proton environments (e.g., urea NH groups at ~δ 6.5–7.5 ppm) and confirms substitution patterns.
- FTIR : Detects functional groups like urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computation and experimental data to identify optimal reaction conditions (e.g., solvent choice, temperature) .
- Machine learning : Analyzes historical reaction data to predict yields and byproducts, accelerating parameter optimization .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Statistical design of experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies critical factors. For example, a Plackett-Burman design could isolate variables affecting yield discrepancies .
- Cross-validation : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate contamination or procedural errors .
Q. How do structural modifications (e.g., substituents on pyrazole or urea) impact biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on pyrazole) and assay for activity. Pyrazole derivatives are known for anti-inflammatory and antimicrobial properties, suggesting potential targets .
- Docking simulations : Model interactions with biological targets (e.g., COX-2 enzyme) to prioritize analogs for synthesis .
Data Analysis and Experimental Design
Q. What statistical methods are used to minimize experimental runs while ensuring reproducibility?
- Methodological Answer :
- Factorial design : A 2^k factorial design evaluates the impact of temperature, catalyst loading, and solvent polarity with minimal runs. For example, a 2³ design requires only 8 experiments to model interactions .
- Response surface methodology (RSM) : Optimizes reaction conditions (e.g., maximizing yield) by fitting polynomial models to experimental data .
Q. How are crystallization conditions optimized for X-ray-quality crystals?
- Methodological Answer :
- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for solubility differences. Slow evaporation at 4°C often yields larger crystals .
- Additive trials : Introduce trace co-solvents (e.g., DMSO) to modify crystal lattice formation .
Hypothetical Advanced Research Table
| Parameter | Method | Example from Evidence |
|---|---|---|
| Reaction optimization | DoE + RSM | Reduced synthesis time by 40% |
| Computational modeling | DFT transition state analysis | Predicted regioselectivity in pyrazole coupling |
| Structural analysis | Hirshfeld surface analysis (X-ray) | Quantified hydrogen-bonding networks |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
